![molecular formula C23H23N5OS B461429 5-amino-N-[2-(1H-indol-3-yl)ethyl]-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),3,5,8-tetraene-6-carboxamide CAS No. 899366-93-9](/img/structure/B461429.png)
5-amino-N-[2-(1H-indol-3-yl)ethyl]-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),3,5,8-tetraene-6-carboxamide
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Overview
Description
Indole derivatives are bioactive aromatic compounds that have shown clinical and biological applications . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of researchers due to their broad-spectrum biological activities . Various natural compounds, such as tryptophan, contain indole as a parent nucleus . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .Molecular Structure Analysis
Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
The chemical reactions of indole derivatives are diverse and depend on the specific derivative. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary. In general, indoles are crystalline and colorless in nature with specific odors .Scientific Research Applications
Antiviral Activity
Indole derivatives, such as the compound , have been reported to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also been evaluated for their in vivo anti-inflammatory activities . This suggests that our compound could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Indole derivatives have shown potential in the treatment of cancer cells . This is due to their ability to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Anti-HIV Activity
Some indole derivatives have been reported to have anti-HIV-1 activity . This suggests that our compound could potentially be used in the treatment of HIV.
Antioxidant Activity
Indole derivatives are known to possess antioxidant activities . This means that our compound could potentially be used to combat oxidative stress in the body.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activities . This suggests that our compound could potentially be used in the treatment of various bacterial and fungal infections.
Antitubercular Activity
Indole derivatives have been found to possess antitubercular activities . This suggests that our compound could potentially be used in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic activities . This suggests that our compound could potentially be used in the treatment of diabetes.
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-amino-N-[2-(1H-indol-3-yl)ethyl]-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS/c24-19-16-11-18-20(13-6-9-28(18)10-7-13)27-23(16)30-21(19)22(29)25-8-5-14-12-26-17-4-2-1-3-15(14)17/h1-4,11-13,26H,5-10,24H2,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFWLEOIPZVPFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)NCCC5=CNC6=CC=CC=C65)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-amino-N-[2-(1H-indol-3-yl)ethyl]-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide |
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